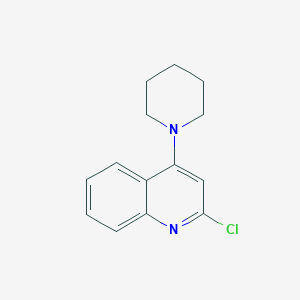

2-Chloro-4-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(piperidin-1-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 2 and a piperidine group at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including antifungal, antibacterial, and anticancer activities . The piperidine substituent enhances lipophilicity and basicity, which can improve membrane permeability and receptor interactions, while the chlorine atom contributes to electronic effects and metabolic stability .

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,4-Dichloroquinoline

The most direct route to 2-chloro-4-(piperidin-1-yl)quinoline involves NAS of 2,4-dichloroquinoline with piperidine. This method capitalizes on the differential reactivity of the chlorine atoms at positions 2 and 4, often attributed to electronic effects from the quinoline’s nitrogen atom, which activates position 4 for substitution .

Reaction Conditions and Optimization

In a representative procedure, 2,4-dichloroquinoline is refluxed with piperidine in methanol or isopropanol for 8–18 hours. A base such as potassium carbonate is added to neutralize HCl generated during the reaction . For example:

-

Solvent : Methanol or isopropanol (140 mL per 0.1 mol substrate)

-

Piperidine stoichiometry : 3–10 equivalents (excess drives completion but requires post-reaction distillation) .

-

Temperature : Reflux (65–80°C for methanol; 82°C for isopropanol).

-

Work-up : Post-reaction, the mixture is concentrated, dissolved in water/dichloromethane (1:1), and basified with ammonia to precipitate the product .

This method yields 82–88% of this compound, with purity exceeding 98% after recrystallization from hexane .

Catalytic Methods with Phase Transfer Catalysts

Phase transfer catalysts (PTCs) like cetyltrimethylammonium bromide (CTAB) enhance reaction rates and yields by facilitating interfacial interactions between piperidine (hydrophobic) and the dichloroquinoline substrate (polar) .

CTAB-PEG-400 System

A protocol using CTAB (0.03 g) and polyethylene glycol-400 (PEG-400, 7 mL) at 135°C for 2.5 hours achieves near-quantitative yields (98%) . Key advantages include:

-

Reduced reaction time : 2.5 hours vs. 15–24 hours in traditional methods.

-

Simplified work-up : Precipitation on ice eliminates column chromatography .

Comparative Analysis of Synthetic Approaches

The table below summarizes critical parameters for three methods:

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| NAS (methanol) | Methanol | K2CO3 | 18 | 82 | 98.56 | |

| NAS (isopropanol) | Isopropanol | None | 24 | 60 | 95 | |

| CTAB-PEG-400 | PEG-400 | CTAB | 2.5 | 98 | 99 |

The CTAB-PEG-400 system outperforms others in yield and efficiency, though it requires higher temperatures .

Regioselectivity and Byproduct Management

Regioselectivity toward position 4 is achieved through:

-

Electronic effects : The quinoline nitrogen withdraws electron density, making position 4 more electrophilic .

-

Steric hindrance : Piperidine’s bulk favors substitution at the less hindered position 4 .

Common byproducts include:

-

2-Piperidinyl-4-chloroquinoline : Formed if position 2 reacts, minimized using sub-stoichiometric piperidine .

-

Dimer impurities : Addressed via extraction with dichloromethane and basification .

Characterization and Polymorphism

Synthesized this compound is characterized by:

-

1H NMR (CDCl3) : δ 1.92 (bs, 1H), 3.16 (s, 8H), 6.81–8.58 (aromatic protons) .

-

IR : Peaks at 2936 cm⁻¹ (C-H), 1691 cm⁻¹ (C=O absent, confirming substitution) .

-

Melting point : 90–92°C (consistent with crystalline Form E) .

Polymorphic forms (e.g., Forms B, C, D) are isolated via solvent-specific recrystallization .

Green Chemistry Considerations

Recent advances prioritize eco-friendly protocols:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

Quinoline N-oxides: Formed through oxidation reactions.

Tetrahydroquinolines: Formed through reduction reactions.

Scientific Research Applications

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties, and derivatives like 2-Chloro-4-(piperidin-1-yl)quinoline have been investigated for their potential against malaria-causing parasites. Research indicates that compounds with a piperidine moiety exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Study: Synthesis and Evaluation

A study synthesized a series of quinoline-piperidine derivatives, including this compound, which demonstrated nanomolar potency against both chloroquine-sensitive and resistant strains of P. falciparum. The compounds showed no cytotoxicity at the maximum concentration tested, highlighting their potential as safe antimalarial agents .

Anticancer Properties

The quinoline structure has also been associated with anticancer activity. Specifically, derivatives containing the piperidine ring have shown increased selectivity towards cancer cells compared to non-cancerous cells.

Case Study: Hybrid Compounds

Research involving hybrid compounds that combine quinoline with piperidine has indicated enhanced cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain analogs exhibited significantly stronger growth inhibition on breast cancer cells than on non-cancerous cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of quinoline derivatives, particularly in relation to Alzheimer’s disease. The incorporation of piperidine into the quinoline structure has been shown to enhance cholinesterase inhibitory activity.

Case Study: Cholinesterase Inhibition

In a study focused on developing new anti-Alzheimer agents, compounds based on this compound were synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggested that these compounds could serve as effective cholinesterase inhibitors, which are crucial in managing Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

The structural and functional properties of 2-Chloro-4-(piperidin-1-yl)quinoline are compared below with analogous compounds, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Electronic Comparisons

- Piperidine vs. Piperazine Substituents: 7-Chloro-4-(piperazin-1-yl)quinoline (): The replacement of piperidine with piperazine introduces a second nitrogen atom in the heterocycle, increasing polarity and hydrogen-bonding capacity. This modification enhances anti-inflammatory and analgesic activities due to improved interaction with nitric oxide pathways .

- Chlorine Positional Isomerism: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Chlorine at position 6 instead of 2 may shift electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions.

- Fused-Ring Derivatives: 4H-Pyrano[3,2-h]quinoline-3-carbonitriles (): The fused pyran ring system increases structural rigidity, favoring DNA intercalation and antitumor activity. However, this reduces synthetic accessibility compared to simpler substitutions .

Key Observations :

- Piperidine-containing derivatives exhibit superior lipophilicity, favoring penetration into microbial membranes for antifungal action .

- Piperazine-substituted analogs show enhanced polar interactions, making them suitable for targeting inflammatory mediators like cyclooxygenase .

- Pyrazole or pyran substituents broaden activity spectra but complicate synthesis and scalability .

Detailed Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 262.77 | 3.2 | 0 | 3 |

| 7-Chloro-4-(piperazin-1-yl)quinoline | 278.76 | 2.8 | 1 | 4 |

| 6-Chloro-4-(piperidin-1-yl)-2-pyrrolidinylquinoline | 316.85 | 3.5 | 0 | 3 |

Biological Activity

2-Chloro-4-(piperidin-1-yl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine atom at the 2-position and a piperidine group at the 4-position. This structural configuration is crucial for its interaction with biological targets.

The primary biological activities of this compound are attributed to its ability to inhibit specific proteins involved in lipid metabolism and glucose homeostasis. Notably, it has been shown to interact with fatty acid binding proteins (FABP4 and FABP5), which play significant roles in cellular lipid transport and metabolism. Inhibition of these proteins can lead to improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in diabetes management.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating its anticancer properties as well as antimalarial effects. Below is a summary of its biological activities:

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, have been synthesized and tested for their anticancer efficacy. In vitro studies demonstrated that these compounds exhibit significant growth inhibition in various cancer cell lines such as MDA-MB468 (breast cancer) and others . The selectivity towards cancer cells over normal cells suggests that these compounds could be developed into targeted therapies.

Antimalarial Activity

In studies focused on malaria, this compound derivatives were evaluated for their efficacy against Plasmodium falciparum. The results showed moderate potency with IC50 values indicating effective inhibition of parasite growth . The mechanism involves disruption of essential metabolic pathways in the parasite, making it a candidate for further development as an antimalarial drug.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its interaction with FABPs may influence its bioavailability and tissue distribution.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-4-(piperidin-1-yl)quinoline?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4-chloroquinoline derivatives with piperidine under optimized conditions (e.g., InCl₃ catalysis or microwave-assisted heating) can yield the target compound. Key steps include:

- Substrate Preparation : Starting with 4-chloro-quinoline precursors (e.g., 4-chloro-6-fluoroquinoline-3-carbonitrile).

- SNAr Reaction : Using piperidine as the nucleophile in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Basic Research Question

Structural validation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine integration. DEPT-135 can clarify carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of C-Cl (~750 cm⁻¹) and C-N (piperidine) stretches .

Q. What biological activities have been reported for this compound derivatives?

Advanced Research Question

This scaffold shows promise as a muscarinic acetylcholine receptor M4 positive allosteric modulator (M4 PAM) . Key findings:

- Potency : EC₅₀ values in the nanomolar range for human and rat M4 receptors.

- CNS Penetrance : Optimized derivatives exhibit brain:plasma ratios >5 in rodent models, critical for neurotherapeutic applications .

- SAR Insights : Fluorine at the 6-position enhances potency, while the 3-cyano group improves metabolic stability .

Q. How do structural modifications at the quinoline core influence the compound’s pharmacological profile?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Position 2 (Chloro) : Critical for receptor binding; replacement with bulkier groups (e.g., methylsulfonyl) reduces activity.

- Position 4 (Piperidine) : Substituting piperidine with morpholine decreases CNS penetration due to increased polarity.

- Position 6 (Fluoro) : Enhances potency and pharmacokinetic properties by reducing P-gp efflux .

Q. Are crystallographic data available for this compound derivatives?

Advanced Research Question

While direct data for this compound are limited, related quinoline-piperidine structures have been resolved using SHELX programs. Key steps include:

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å).

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Validation : R-factor <0.05 and residual electron density <0.3 eÅ⁻³ .

Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?

Basic Research Question

HPLC Protocols :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm; retention time ~8.2 min .

Q. How does the chloro substituent at position 2 influence reactivity in further synthetic transformations?

Advanced Research Question

The C-Cl bond undergoes:

- Cross-Coupling Reactions : Suzuki-Miyaura with aryl boronic acids (Pd catalysis).

- Nucleophilic Displacement : With amines or thiols to generate diversified analogs.

- Reduction : LiAlH₄ or catalytic hydrogenation to yield 2-dechlorinated intermediates .

Q. What computational tools are used to predict the DMPK properties of this compound?

Advanced Research Question

In Silico Modeling :

- ADMET Prediction : SwissADME or ADMETLab for solubility, permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : GROMACS to simulate blood-brain barrier penetration.

- Docking Studies : AutoDock Vina for M4 receptor binding mode analysis .

Q. Are there reported stability issues under varying pH or temperature conditions?

Basic Research Question

Stability Assessment :

- pH Stability : Stable in neutral buffers (pH 6–8); degradation observed in acidic (pH <3) or alkaline (pH >10) conditions.

- Thermal Stability : Decomposes above 200°C; store at –20°C under inert atmosphere .

Q. What ethical considerations apply when designing in vivo studies with this compound?

Advanced Research Question

Ethical Frameworks :

Properties

Molecular Formula |

C14H15ClN2 |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

2-chloro-4-piperidin-1-ylquinoline |

InChI |

InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2 |

InChI Key |

DBJNBUJNMFRMPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.